N'1,N'6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide
Overview
Description
N’1,N’6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two (E)-(4-hydroxyphenyl)methylidene groups attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and (E)-(4-hydroxyphenyl)methylidene. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of N’1,N’6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N’1,N’6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’1,N’6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism of action of N’1,N’6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’1,N’6-Bis[(E)-(4-methoxyphenyl)methylidene]hexanedihydrazide
- N’1,N’6-Bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide
- N’1,N’6-Bis[(E)-(4-nitrophenyl)methylidene]hexanedihydrazide
Uniqueness
N’1,N’6-Bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide stands out due to its unique (4-hydroxyphenyl) groups, which impart specific chemical and biological properties. These properties make it particularly valuable in applications where antioxidant or antimicrobial activities are desired .
Properties
IUPAC Name |
N,N'-bis[(4-hydroxyphenyl)methylideneamino]hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-17-9-5-15(6-10-17)13-21-23-19(27)3-1-2-4-20(28)24-22-14-16-7-11-18(26)12-8-16/h5-14,25-26H,1-4H2,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEZLPXNMIUXOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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